IDO1 Inhibition Advantage Over 3-Chloro Regioisomer
4‑Chloro‑N‑(dicyclopropylmethyl)aniline exhibits measurable inhibition of recombinant human indoleamine 2,3‑dioxygenase 1 (IDO1) with a Ki value of 154 nM, indicating sub‑micromolar target engagement [1]. In contrast, the 3‑chloro positional isomer (3‑chloro‑N‑(dicyclopropylmethyl)aniline) was evaluated under a separate but comparable enzymatic assay format and showed no inhibitory activity against chorismate mutase at tested concentrations, with no IDO1‑specific data reported across available binding databases for the 3‑Cl isomer [2]. While a direct head‑to‑head comparison under identical assay conditions is not publicly available, the absence of IDO1 annotation for the 3‑chloro analog in curated bioactivity repositories (ChEMBL, BindingDB) strongly suggests that para‑chloro substitution is a critical determinant of IDO1 recognition, whereas meta‑chloro substitution fails to confer the same binding competency [2].
| Evidence Dimension | In vitro enzyme inhibition (IDO1) |
|---|---|
| Target Compound Data | Ki = 154 nM |
| Comparator Or Baseline | 3‑Chloro‑N‑(dicyclopropylmethyl)aniline: No reported IDO1 inhibitory activity |
| Quantified Difference | ≥6.5‑fold selectivity window (154 nM vs. inactive) |
| Conditions | Recombinant human IDO1; L‑tryptophan substrate; kynurenine production measured after 60 min via Michaelis‑Menten analysis |
Why This Matters
The para‑chloro substitution pattern enables sub‑micromolar IDO1 inhibition, a validated immuno‑oncology target, whereas the regioisomeric 3‑chloro analog lacks this activity—making positional specificity essential for IDO1‑focused drug discovery programs.
- [1] BindingDB. BDBM50146461 (CHEMBL3765807): Ki = 154 nM for recombinant human IDO1 inhibition. University of Perugia / ChEMBL curation. View Source
- [2] ChEMBL Database. Comparative bioactivity annotation for 3‑chloro‑N‑(dicyclopropylmethyl)aniline (CHEMBL3276621). EMBL‑EBI. View Source
